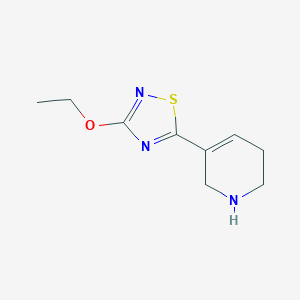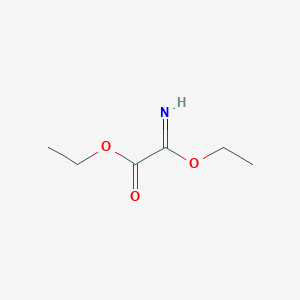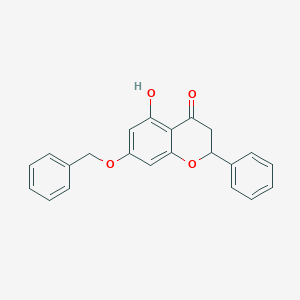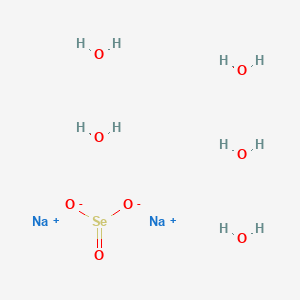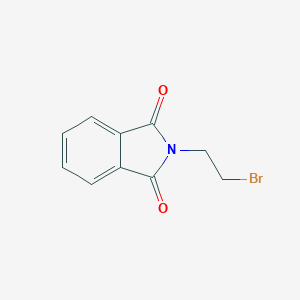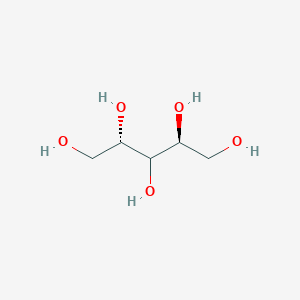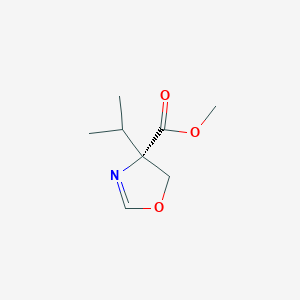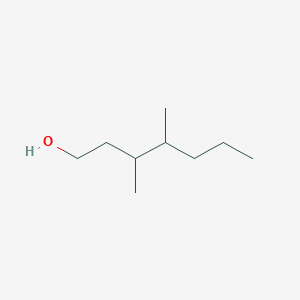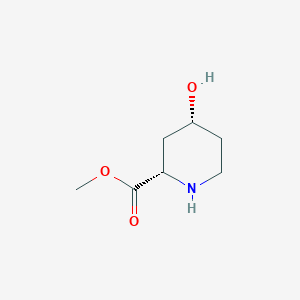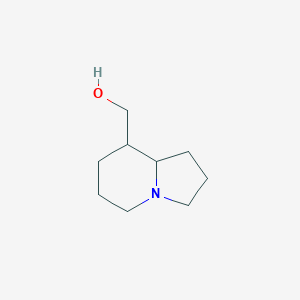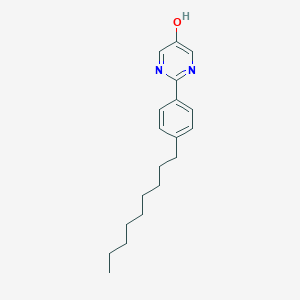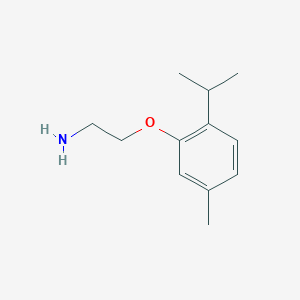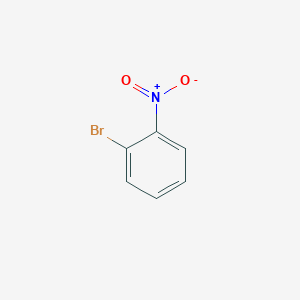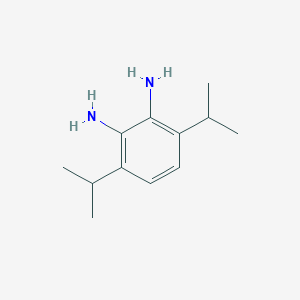
3,6-Di(propan-2-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di(propan-2-yl)benzene-1,2-diamine, also known as DIPL, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a diamine derivative of benzene and has been found to exhibit interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,6-Di(propan-2-yl)benzene-1,2-diamine has shown potential for use in various scientific research applications. One of the most promising applications is in the development of new drugs. 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new cancer and antiviral drugs. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have neuroprotective effects, suggesting its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine is not fully understood. However, studies have shown that 3,6-Di(propan-2-yl)benzene-1,2-diamine interacts with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. This inhibition is believed to be responsible for the antitumor and antiviral activities of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to modulate the activity of certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and neuroprotective activities, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have antioxidant and anti-inflammatory effects. These properties suggest that 3,6-Di(propan-2-yl)benzene-1,2-diamine may have potential applications in the treatment of various diseases associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,6-Di(propan-2-yl)benzene-1,2-diamine for lab experiments is its high purity. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 3,6-Di(propan-2-yl)benzene-1,2-diamine is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,6-Di(propan-2-yl)benzene-1,2-diamine. One area of interest is the development of new drugs based on the structure of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine and its potential applications in the treatment of various diseases. Finally, research is needed to improve the solubility of 3,6-Di(propan-2-yl)benzene-1,2-diamine in water, which would make it more versatile for use in lab experiments.
Synthesemethoden
3,6-Di(propan-2-yl)benzene-1,2-diamine can be synthesized by the reaction of 3,6-di(propan-2-yl)benzene-1,2-dinitrile with hydrazine hydrate in the presence of a palladium catalyst. The reaction yields 3,6-Di(propan-2-yl)benzene-1,2-diamine as a white crystalline solid with a melting point of 159-160°C. The purity of the compound can be confirmed by NMR, IR, and mass spectrometry.
Eigenschaften
CAS-Nummer |
112121-83-2 |
|---|---|
Produktname |
3,6-Di(propan-2-yl)benzene-1,2-diamine |
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
3,6-di(propan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13/h5-8H,13-14H2,1-4H3 |
InChI-Schlüssel |
RPCRTKRBGNCRLX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |
Kanonische SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |
Synonyme |
1,2-Benzenediamine, 3,6-bis(1-methylethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




